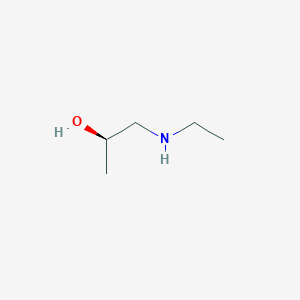
(R)-1-(ethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(ethylamino)propan-2-ol, also known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic amine that acts as a bronchodilator and stimulant, and has been used to treat asthma, nasal congestion, and fatigue. In recent years, ephedrine has gained attention for its potential use as a performance-enhancing drug and for its role in the illicit production of methamphetamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- (R)-1-(ethylamino)propan-2-ol derivatives have been synthesized and tested for various pharmacological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These compounds also exhibit binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors (Groszek et al., 2009).
Anticancer Potential
- A specific derivative, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), has shown promise as an anticancer drug. It induces cell death in various human cancer cell lines and effectively suppresses tumor growth in mice, suggesting its potential in cancer therapy (Nishizaki et al., 2014).
Adrenolytic Activity
- New propanolamine derivatives have been synthesized and shown to possess adrenolytic activity. These compounds have been evaluated for their potential in treating conditions like hypertension and arrhythmias due to their interaction with adrenoceptors (Groszek et al., 2010).
Structural and Computational Studies
- Structural and computational studies on various derivatives, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, have been conducted. These studies involve techniques like X-ray crystallography and density functional theory (DFT), providing insights into the molecular structure and properties of these compounds (Nycz et al., 2011).
Pharmacokinetics
- Research on the pharmacokinetics of various aminopropan-2-ol derivatives has been conducted. This includes developing methods for their quantification in biological samples, which is crucial for understanding their behavior in the body (Walczak, 2014).
Chemical Transformations
- Studies have explored the chemical transformations of related compounds, like the reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine in propan-2-ol. Such research contributes to the broader understanding of chemical reactions and synthesis pathways (Semenov et al., 2010).
Metabolism and Toxicological Analysis
- Identification of specific metabolites of related designer drugs in human urine has been reported. Understanding the metabolism of these compounds is essential for forensic and clinical toxicology (Zaitsu et al., 2009).
Eigenschaften
IUPAC Name |
(2R)-1-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
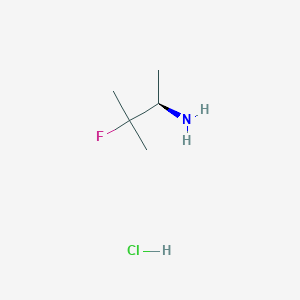
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

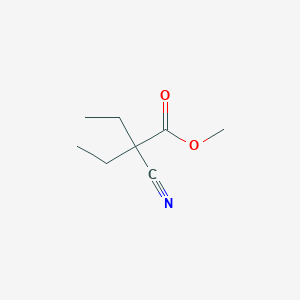
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
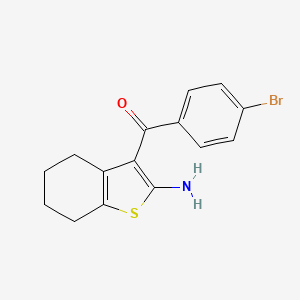
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
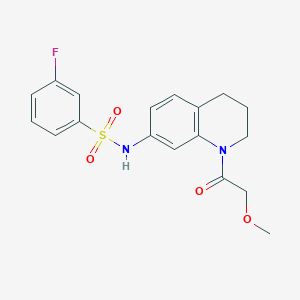
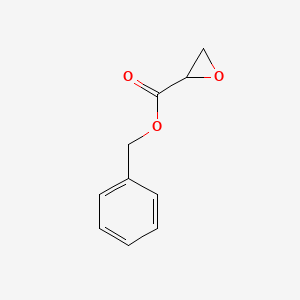
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)
